2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid
CAS No.: 1858240-80-8
Cat. No.: VC2892575
Molecular Formula: C13H19NO5S
Molecular Weight: 301.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858240-80-8 |
|---|---|
| Molecular Formula | C13H19NO5S |
| Molecular Weight | 301.36 g/mol |
| IUPAC Name | 2-(4-ethoxy-N-methylsulfonylanilino)butanoic acid |
| Standard InChI | InChI=1S/C13H19NO5S/c1-4-12(13(15)16)14(20(3,17)18)10-6-8-11(9-7-10)19-5-2/h6-9,12H,4-5H2,1-3H3,(H,15,16) |
| Standard InChI Key | UKLCNAWXAVOVTA-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)O)N(C1=CC=C(C=C1)OCC)S(=O)(=O)C |
| Canonical SMILES | CCC(C(=O)O)N(C1=CC=C(C=C1)OCC)S(=O)(=O)C |
Introduction
2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid is an organic compound with the CAS number 1858240-80-8 and a molecular weight of 301.36 g/mol . It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and biological research. This compound features a butanoic acid moiety linked to a sulfonamide group, further substituted with a 4-ethoxyphenyl group. The presence of these functional groups contributes to its unique physical and chemical properties.
Synthesis Methods
The synthesis of 2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid typically involves several key steps:
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Starting Materials: The synthesis begins with 4-ethoxyaniline and methylsulfonyl chloride.
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Formation of Intermediate: The aniline derivative undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-ethoxy-N-methylsulfonylaniline.
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Coupling Reaction: The intermediate is then coupled with butanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.
Biological and Therapeutic Applications
2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid is of interest in pharmacology due to its potential therapeutic applications. Although specific biological activities have not been extensively documented, compounds with similar structures are often investigated for their enzyme inhibition and receptor binding capabilities. The presence of the ethoxy group may influence its reactivity and binding affinity, making it distinct from its analogs.
Comparison with Similar Compounds
Similar compounds, such as 4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, share structural features but differ in their substitution patterns. These differences affect their solubility, reactivity, and biological activity. For instance, the presence of a 2,3-dimethylphenyl group in the latter compound imparts distinct steric and electronic effects compared to the 4-ethoxyphenyl group in 2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid.
Data Table: Comparison of Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid | Sulfonamide with 4-ethoxyphenyl group | Potential enzyme inhibition and receptor binding |
| 4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid | Sulfonamide with 2,3-dimethylphenyl group | Investigated for enzyme interaction and receptor binding |
| 2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid | Sulfonamide with chloro and methoxy groups | Exhibits anti-inflammatory and anticancer activities |
This table highlights the structural differences and potential biological activities of similar compounds, emphasizing the need for further research into 2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid.
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